



Application Notes: 1-Butylpyrrolidin-2-one in Pharmaceutical Manufacturing

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Compound of Interest		
Compound Name:	1-Butylpyrrolidin-2-one	
Cat. No.:	B1265465	Get Quote

Introduction

1-Butylpyrrolidin-2-one (NBP), also known as N-butylpyrrolidone, is a versatile organic compound increasingly recognized for its significant applications in the pharmaceutical industry. [1][2] With the CAS number 3470-98-2 and a molecular formula of C₈H₁₅NO, this colorless to pale yellow liquid serves a dual role as both a high-performance, safer solvent and a key chemical intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[3] [4][5] Its favorable properties, including a high boiling point, low volatility, and excellent solvency for a wide range of substances, make it a valuable tool for researchers and drug development professionals.[2][6][7] Notably, NBP is positioned as a greener, less toxic alternative to traditional dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF), which face increasing regulatory scrutiny due to their potential health risks.[6][8][9]

Physicochemical and Safety Data

Understanding the fundamental properties of **1-Butylpyrrolidin-2-one** is crucial for its effective and safe implementation in experimental design and manufacturing processes.

Table 1: Physicochemical Properties of **1-Butylpyrrolidin-2-one**



Property	Value	Source(s)
CAS Number	3470-98-2	[3][4]
Molecular Formula	C ₈ H ₁₅ NO	[3][4]
Molecular Weight	141.21 g/mol	[4][10]
Appearance	Colorless to pale yellow liquid	[3][11]
Boiling Point	~243.8 °C at 760 mmHg	[2][4]
Density	~0.96 g/cm³ at 20 °C	[4]
Water Solubility	Fully miscible (1000 g/L at 20 °C)	[4][12]
Solubility in Organics	Soluble in ethanol, acetone, chloroform, and dichloromethane	[4][11]
logP (Octanol/Water)	1.265 at 20 °C	[4][12]
Vapor Pressure	13 Pa at 25 °C	[4]
Refractive Index	1.4640 to 1.4660	[4][12]

Table 2: GHS Hazard and Precautionary Statements



Category	Statement	Source(s)
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[12][13]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spr ay. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3][12][13]

Key Applications in Pharmaceutical Manufacturing

The utility of **1-Butylpyrrolidin-2-one** in the pharmaceutical sector can be broadly categorized into its function as a sustainable solvent and its role as a foundational building block for API synthesis.

A Greener Alternative Solvent

- **1-Butylpyrrolidin-2-one** has emerged as a compelling replacement for conventional dipolar aprotic solvents such as NMP, DMF, and Dimethylacetamide (DMAc).[6][8] Its lower toxicity profile, inherent biodegradability, and lack of classification as a reproductive toxin make it a more sustainable and regulatory-compliant option.[8][9]
- Solid-Phase Peptide Synthesis (SPPS): SPPS is a cornerstone technique for producing therapeutic peptides, a process that traditionally relies heavily on DMF.[14][15] Studies have demonstrated that NBP can effectively replace DMF in SPPS, offering improved



performance by reducing common side reactions like racemization and aspartimide formation.[14][15] This substitution makes the synthesis process both environmentally friendlier and synthetically superior.[14]

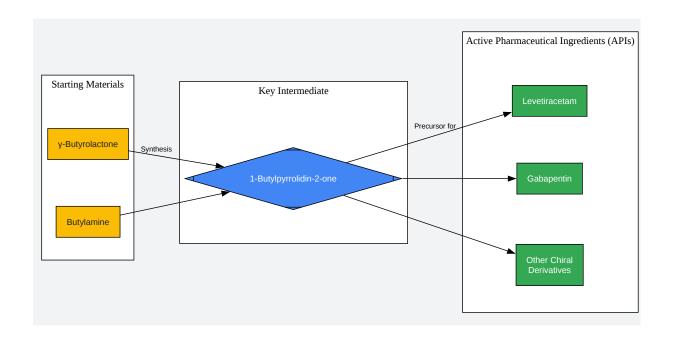
- Cross-Coupling Reactions: NBP serves as a highly effective substitute for NMP in iron-catalyzed C(sp²)-C(sp³) cross-coupling reactions, which are vital for constructing complex organic molecules.[6][16] This allows for the scalable synthesis of drug intermediates with enhanced safety and sustainability.[6][16]
- General Synthesis: Its high thermal stability and ability to dissolve a wide array of both polar and non-polar compounds make it a versatile reaction medium for various stages of drug synthesis and purification.[2][6][8]

Intermediate for API Synthesis

- **1-Butylpyrrolidin-2-one** is a strategically important precursor for several widely used pharmaceuticals.[1] The purity and consistency of NBP directly influence the efficacy and safety of the final drug product.[1]
- Antiepileptic Drugs: It is a key intermediate in the synthesis of antiepileptic drugs such as Levetiracetam and Gabapentin.[1][17]
- Chiral Amine Derivatives: The pyrrolidine scaffold is a common feature in many
 pharmaceuticals.[18] NBP can be used to synthesize chiral derivatives like (S)-1Butylpyrrolidine-2-carboxamide, a building block with potential applications in medicinal
 chemistry.[4][18]

Diagrams and Visualizations Logical Relationship: Role in API Synthesis



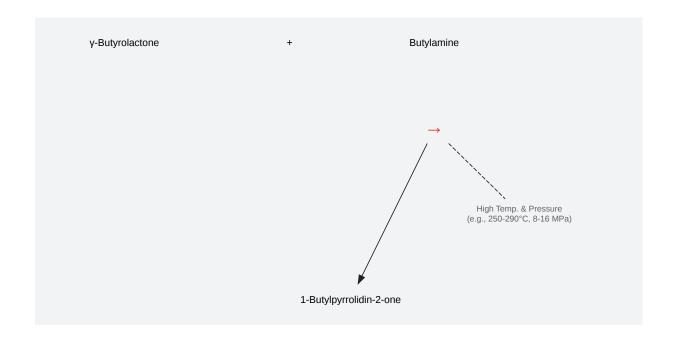


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Caption: Role of **1-Butylpyrrolidin-2-one** as a central intermediate in API synthesis.

Synthesis Pathway of 1-Butylpyrrolidin-2-one



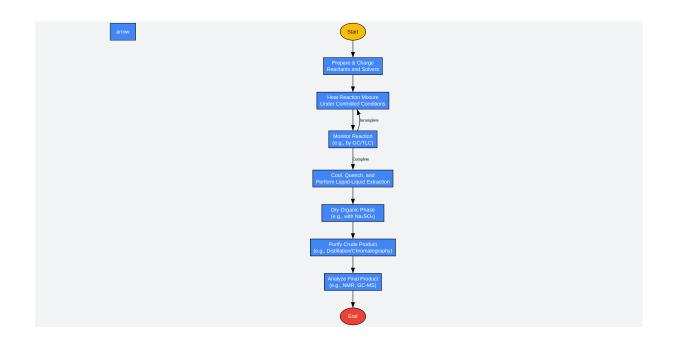


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Caption: Synthesis of **1-Butylpyrrolidin-2-one** from y-Butyrolactone and Butylamine.

General Experimental Workflow for Synthesis and Purification





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Caption: General workflow for the synthesis and purification of a chemical compound.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of **1-Butylpyrrolidin-2-one**. Researchers should adapt these protocols based on specific laboratory conditions and safety assessments.

Protocol 1: Laboratory Scale Synthesis of 1-Butylpyrrolidin-2-one

This protocol is based on the common synthesis method involving the aminolysis of gamma-butyrolactone (GBL).[6]



Objective: To synthesize 1-Butylpyrrolidin-2-one.

Materials:

- Gamma-butyrolactone (GBL)
- Butylamine
- High-pressure reactor (autoclave) with stirring and temperature control
- Distillation apparatus
- Standard laboratory glassware

Procedure:

- Charging the Reactor: In a fume hood, carefully charge the high-pressure reactor with gamma-butyrolactone and a molar excess of butylamine. Caution: Butylamine is corrosive and flammable.
- Reaction Conditions: Seal the reactor and begin stirring. Heat the mixture to a temperature range of 250–290°C. The reaction is conducted under high pressure, typically 8–16 MPa, which is generated by the vapor pressure of the reactants at the elevated temperature.[6]
- Reaction Time and Monitoring: Maintain the reaction at the target temperature and pressure for several hours. The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC).
- Work-up and Isolation: Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask.
- Purification: The excess, lower-boiling butylamine and any water formed during the reaction
 are removed by distillation. The resulting crude 1-Butylpyrrolidin-2-one is then purified by
 vacuum distillation to yield the final product as a colorless to pale yellow liquid. A typical yield
 for this process is approximately 93%.[6]



• Characterization: Confirm the identity and purity of the synthesized product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Protocol 2: Use of NBP as a Solvent in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the substitution of DMF with NBP in a standard Fmoc-based SPPS procedure.[14]

Objective: To utilize NBP as a green solvent for peptide synthesis.

Materials:

- Fmoc-protected amino acids
- Resin (e.g., Rink Amide resin)
- N-Butylpyrrolidin-2-one (NBP)
- Piperidine
- Coupling reagents (e.g., HBTU, HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- SPPS reaction vessel

Procedure:

- Resin Swelling: Swell the resin in NBP for 30-60 minutes in the SPPS reaction vessel.
- Fmoc Deprotection:
 - o Drain the NBP from the resin.
 - Add a 20% solution of piperidine in NBP to the resin.



- Agitate for 1 minute, then drain.
- Add a fresh 20% piperidine in NBP solution and agitate for 7-10 minutes.[14]
- Drain the solution and wash the resin thoroughly with NBP (5-6 times).
- Amino Acid Coupling:
 - In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 eq.), coupling reagents (e.g., HBTU, 3-5 eq.), and an activator base like DIPEA (6-10 eq.) in NBP.
 - o Add the activated amino acid solution to the resin.
 - Agitate at room temperature for 1-2 hours or until a negative Kaiser test is observed.
 - Drain the coupling solution and wash the resin thoroughly with NBP.
- Repeat Cycle: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each amino acid in the peptide sequence.
- Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Wash the resin with NBP, followed by DCM, and dry under vacuum. Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water).

Note: The use of NBP has been shown to reduce aspartimide formation and racemization compared to DMF, potentially leading to a purer final peptide product.[14][15]

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